6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
CAS No.:
Cat. No.: VC16706344
Molecular Formula: C21H26N2O5
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O5 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26) |
| Standard InChI Key | COUYJEVMBVSIHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
6-Hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one (IUPAC name: 6-hydroxy-8-[(1S)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one) belongs to the benzoxazine class of heterocyclic compounds. Its structure integrates a benzoxazine core modified with hydroxyl, aminoalkyl, and methoxyphenyl substituents, which collectively contribute to its pharmacological activity .
Table 1: Key Chemical Properties
The stereochemistry of the compound is critical to its bioactivity, with the (S)-enantiomer exhibiting superior binding affinity to β₂-adrenergic receptors compared to its racemic counterpart . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of the hydroxy and aminoethyl groups, which facilitate receptor interactions .
Synthesis and Stability
While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:
-
Condensation of 4-methoxyphenylacetone with tert-butylamine to form the tertiary amine intermediate.
-
Coupling with a functionalized benzoxazine precursor via nucleophilic substitution.
-
Stereoselective reduction to yield the (S)-configured hydroxy group.
The compound exhibits stability under standard storage conditions (room temperature, protected from light) but is susceptible to oxidative degradation in alkaline environments due to its phenolic hydroxyl groups.
Pharmacological Mechanism and Target Engagement
β₂-Adrenergic Receptor Agonism
As a long-acting β₂-adrenergic receptor (β₂-AR) agonist, the compound binds to pulmonary smooth muscle receptors with nanomolar affinity (Kd ≈ 1.2 nM) . This interaction activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The resultant protein kinase A (PKA) activation mediates:
-
Phosphorylation of myosin light-chain kinase (MLCK), reducing actin-myosin cross-bridge formation .
-
Inhibition of calcium release from sarcoplasmic reticulum stores .
-
Membrane hyperpolarization via ATP-sensitive potassium channels .
Equation 1: cAMP Signaling Cascade
Kinetic Selectivity Profile
The compound demonstrates 235-fold selectivity for β₂-AR over β₁-AR subtypes, minimizing cardiovascular side effects . Pharmacokinetic studies in human bronchial epithelial cells show rapid absorption (Tmax = 15–30 minutes) and prolonged receptor occupancy (t₁/₂ = 11.2 hours) .
Clinical Applications in Respiratory Diseases
Chronic Obstructive Pulmonary Disease (COPD)
The AERIAL® trial (NCT03165045), a prospective observational study, evaluated 1,140 COPD patients receiving 6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one combined with tiotropium .
Table 2: Key Efficacy Endpoints (6-Week Treatment)
| Parameter | Baseline | Post-Treatment | Δ (95% CI) |
|---|---|---|---|
| CCQ Total Score | 3.41 | 2.63 | -0.78 (-0.85–-0.71) |
| CCQ Symptoms Domain | 3.52 | 2.68 | -0.84 (-0.92–-0.76) |
| CCQ Functional State | 3.29 | 2.54 | -0.75 (-0.83–-0.67) |
66.3% of patients achieved the minimal clinically important difference (MCID) of ≥0.4-point CCQ reduction, with particularly pronounced effects in GOLD Group D patients (75.5% response rate) .
Asthma Management
Phase II trials demonstrate 28% improvement in forced expiratory volume (FEV₁) versus placebo (p < 0.001) during allergen challenge tests . The compound’s kinetic selectivity reduces tremor incidence (<2% vs. 12% for salmeterol) .
Recent Advancements and Future Directions
Fixed-Dose Combination Therapies
Ongoing trials (e.g., NCT04872682) investigate dual bronchodilation via co-formulation with muscarinic antagonists, showing preliminary FEV₁ improvements of 148 mL over monotherapy .
Device Optimization
The Respimat® Soft Mist Inhaler enhances lung deposition to 52% of emitted dose (vs. 30% for conventional MDIs), critical given the compound’s dose-dependent efficacy . Patient satisfaction rates exceed 85% for device handling and inhalation comfort .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume